molecular formula C11H10O2 B6255549 methyl 4-ethynyl-3-methylbenzoate CAS No. 123279-38-9

methyl 4-ethynyl-3-methylbenzoate

Cat. No. B6255549
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethynyl-3-methylbenzoate, or 4-Et-3-Me-Bz, is a synthetic compound used for a variety of purposes in scientific research. It is a colorless, crystalline solid that is commonly used as a reagent in organic synthesis. 4-Et-3-Me-Bz is also used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound has a wide range of applications in the laboratory, including its use as a catalyst and in the development of new drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 4-ethynyl-3-methylbenzoate involves the addition of an ethynyl group to a methylbenzoate compound.

Starting Materials
Methyl benzoate, Sodium ethynide, Methyl iodide, Sodium hydroxide, Acetic acid, Wate

Reaction
Step 1: Dissolve sodium ethynide in liquid ammonia to form a solution., Step 2: Add methyl iodide dropwise to the solution and stir for 30 minutes to form methyl propiolate., Step 3: Add methyl benzoate to the reaction mixture and stir for 2 hours to form methyl 4-ethynylbenzoate., Step 4: Add sodium hydroxide to the reaction mixture to neutralize the solution., Step 5: Add acetic acid to the reaction mixture to acidify the solution., Step 6: Extract the product with ethyl acetate and wash with water., Step 7: Dry the organic layer with anhydrous sodium sulfate., Step 8: Evaporate the solvent to obtain methyl 4-ethynyl-3-methylbenzoate as a white solid.

Mechanism Of Action

The mechanism of action of 4-Et-3-Me-Bz is not fully understood. However, it is believed to act as an electrophile, meaning that it can react with nucleophiles (electron-rich molecules) to form covalent bonds. This reaction is believed to be responsible for the compound’s catalytic activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Et-3-Me-Bz are not well understood. However, studies have shown that the compound can inhibit the growth of certain bacteria, fungi, and viruses. Additionally, 4-Et-3-Me-Bz has been shown to have antioxidant activity and to reduce the production of inflammatory mediators.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Et-3-Me-Bz in laboratory experiments include its low cost and its ability to catalyze a variety of reactions. Additionally, 4-Et-3-Me-Bz is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in experiments. For example, it is not soluble in water, so it must be used in a polar solvent such as methanol or ethanol. Additionally, the reaction of 4-Et-3-Me-Bz with nucleophiles is relatively slow, so it may not be suitable for some applications.

Future Directions

The potential future directions for 4-Et-3-Me-Bz include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the exploration of its potential biochemical and physiological effects. Additionally, further research into the mechanism of action of 4-Et-3-Me-Bz may lead to the development of new catalytic agents. Finally, the development of new analytical techniques for the detection and quantification of 4-Et-3-Me-Bz may lead to a better understanding of its role in various biological processes.

Scientific Research Applications

4-Et-3-Me-Bz has a wide range of applications in scientific research. It is frequently used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and agrochemicals, and as a starting material in the synthesis of new drugs. It is also used in the development of new materials, such as polymers and nanomaterials. Additionally, 4-Et-3-Me-Bz has been used in the synthesis of various organic compounds, including amino acids and peptides.

properties

CAS RN

123279-38-9

Product Name

methyl 4-ethynyl-3-methylbenzoate

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.